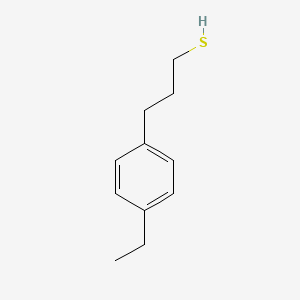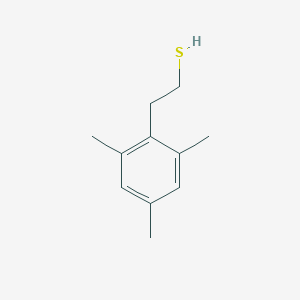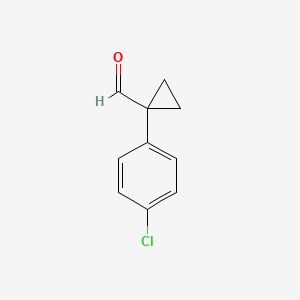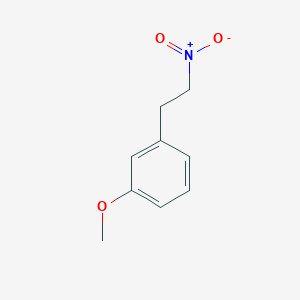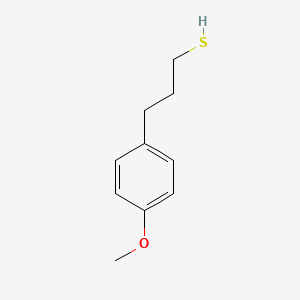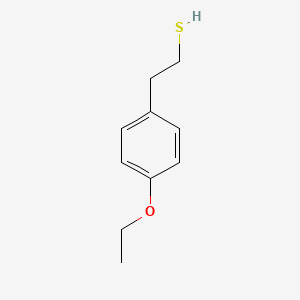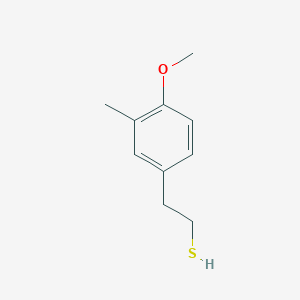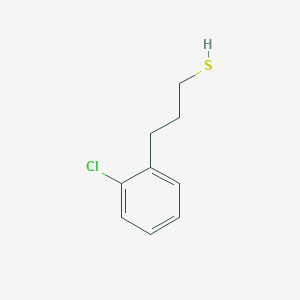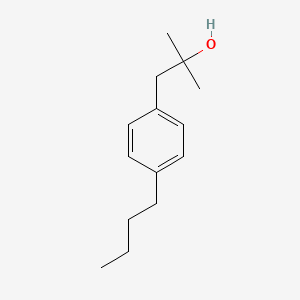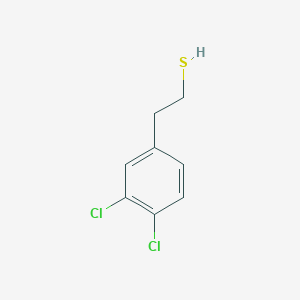
1-Phenylcyclohexanecarbaldehyde
Übersicht
Beschreibung
1-Phenylcyclohexanecarbaldehyde is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Excited-State Intramolecular Proton-Transfer Mechanism : A study explored the proton-transfer mechanisms in an asymmetric structure related to 1-Phenylcyclohexanecarbaldehyde. This research contributes to understanding the excited-state behaviors of similar organic compounds (Tang et al., 2017).
Synthesis of Fused Bicyclic Systems : Research on the stereocontrolled double ring expansion of fused allylidenecyclopropanes, which are structurally related to this compound, provides novel routes to hydroazulenes and other fused bicyclic systems (Shook et al., 1993).
Asymmetric Organocatalytic Reactions : A study demonstrated the synthesis of highly functionalized cyclohexenecarbaldehydes with this compound-like structures, achieving high diastereoselectivity and enantiomeric excess. This research has implications for asymmetric synthesis in organic chemistry (Philipps et al., 2015).
Applications in Bromovinyl Aldehyde Chemistry : A review on 2-bromo-cyclohexenecarbaldehyde, a compound structurally similar to this compound, discussed its applications in synthesizing biologically and medicinally relevant compounds under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Synthesis of Spirocyclohexane Carbaldehydes : Research on the organocatalytic synthesis of substituted spirocyclohexane carbaldehydes via annulation strategies between diones and glutaraldehyde reveals methods to create functionalized molecules with high stereoselectivity (Anwar et al., 2014).
Synthesis of 1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde : A study on the synthesis and evaluation of antioxidant and anti-inflammatory activities of 1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde derivatives illustrates its potential in developing therapeutic agents (Sudha et al., 2021).
Microwave-Assisted Synthesis of Indole-Based Chromene Derivatives : A study discussed the synthesis of indole-based chromene derivatives using 2-phenyl-1H-indole-3-carbaldehyde, showcasing the efficiency of microwave-assisted reactions in organic synthesis and their potential antimicrobial applications (Kathrotiya & Patel, 2012).
Eigenschaften
IUPAC Name |
1-phenylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMUXHAGUGWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565470 | |
| Record name | 1-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22612-69-7 | |
| Record name | 1-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

